Quinolin-5(8H)-one
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Overview
Description
Quinolin-5(8H)-one is an organic compound derived from the heterocycle quinoline. It is a colorless solid that has significant applications in various fields due to its unique chemical properties. The compound is known for its role in the synthesis of other complex molecules and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinolin-5(8H)-one can be synthesized through several methods. One common method involves the cyclization of 2-aminobenzophenone with formic acid. Another method includes the oxidation of quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes are common in industrial settings to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Quinolin-5(8H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-5,8-dione using strong oxidizing agents.
Reduction: Reduction reactions can convert it into hydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
Quinolin-5(8H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Quinolin-5(8H)-one involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects such as the inhibition of cancer cell growth or bacterial proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but different chemical properties.
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
Quinoline-5,8-dione: An oxidized form with distinct reactivity.
Uniqueness
Quinolin-5(8H)-one is unique due to its specific reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Biological Activity
Quinolin-5(8H)-one, a compound belonging to the quinoline family, has garnered attention due to its diverse biological activities. This article synthesizes recent findings on its pharmacological properties, including anticancer, antibacterial, antifungal, and antimalarial effects. The following sections will detail the biological activity of this compound, its derivatives, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activities
This compound and its derivatives exhibit a broad spectrum of biological activities due to their ability to interact with various molecular targets. Key findings include:
- Anticancer Activity : Several studies have demonstrated that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For example, certain derivatives showed IC50 values ranging from 0.59 to 1.52 µM against HeLa and KB-vin cell lines, indicating potent antiproliferative effects .
- Antibacterial and Antifungal Properties : The 5,8-quinolinedione scaffold has been identified as responsible for notable antibacterial and antifungal activities. Compounds derived from this scaffold have shown effectiveness against a range of pathogenic bacteria and fungi .
- Antimalarial Effects : Some derivatives have also been reported to exhibit antimalarial properties, contributing to the search for new treatments against malaria .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural modifications. The following table summarizes the impact of different substituents on biological activity:
Substituent Position | Type of Substituent | Effect on Activity |
---|---|---|
C-6 | Alkoxy groups | Increased activity against MDA-MB-231 cells |
C-7 | Halogen atoms | Enhanced cytotoxicity in glioblastoma cell lines |
C-2 | Various substituents | Often reduces activity compared to unsubstituted compounds |
Research indicates that introducing alkoxy groups at the C-6 position leads to increased activity against specific cancer cell lines, while halogen substitutions at C-7 enhance overall cytotoxicity .
Case Studies
- Anticancer Activity : A study investigated a series of arylamine derivatives of 5,8-quinolinedione against melanoma (C-32), glioblastoma (SNB-19), and breast cancer (MDA-MB-231) cell lines. The results indicated that these derivatives exhibited higher activity compared to traditional chemotherapeutics, with some compounds inducing apoptosis through modulation of Bcl-2 and Bax proteins .
- Antimicrobial Properties : In another investigation, several derivatives were tested for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results showed that certain compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .
- Antimalarial Research : A derivative of this compound was evaluated for its antimalarial properties in vitro. The study found significant inhibition of Plasmodium falciparum growth, highlighting the compound's potential in malaria treatment strategies .
Properties
CAS No. |
749842-56-6 |
---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
8H-quinolin-5-one |
InChI |
InChI=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-3,5-6H,4H2 |
InChI Key |
YLYXZXKFECHSJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=O)C2=C1N=CC=C2 |
Origin of Product |
United States |
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